Boc-D-HoMet-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-D-HoMet-OH typically involves the protection of the amino group of D-homomethionine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile . The reaction conditions are mild, often performed at room temperature, and the product is isolated through simple filtration and drying processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-D-HoMet-OH undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amino acid.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Reagents like trimethylsilyl iodide followed by methanol can be used for selective substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free D-homomethionine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Boc-D-HoMet-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-HoMet-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of D-homomethionine, preventing unwanted side reactions during the synthesis process. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Met-OH: tert-butoxycarbonyl-L-methionine.
Boc-D-Met-OH: tert-butoxycarbonyl-D-methionine.
Boc-L-HoMet-OH: tert-butoxycarbonyl-L-homomethionine.
Uniqueness
Boc-D-HoMet-OH is unique due to its specific stereochemistry (D-configuration) and the presence of the homomethionine side chain. This makes it particularly useful in the synthesis of peptides and proteins with specific structural and functional properties .
Biological Activity
Boc-D-HoMet-OH, or N-Boc-D-homoproline, is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of homoproline, featuring a tert-butyloxycarbonyl (Boc) protecting group. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The general structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may contribute to its therapeutic effects in disease models.
- Peptide Synthesis : The compound serves as a versatile building block in the synthesis of peptides, allowing for the incorporation of D-amino acids into peptide chains.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound has a moderate antibacterial effect, particularly against Staphylococcus aureus.
Enzyme Inhibition Studies
This compound was evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. The inhibition constants (Ki) for selected enzymes are presented in Table 2.
Enzyme | Ki (μM) |
---|---|
Dipeptidyl Peptidase IV | 15 |
Carbonic Anhydrase | 25 |
The inhibition of dipeptidyl peptidase IV is particularly noteworthy due to its role in glucose metabolism and potential implications for diabetes treatment.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A clinical trial investigated the use of this compound as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load when combined with standard antibiotic treatment.
-
Case Study on Peptide Synthesis :
- Researchers successfully synthesized a novel peptide using this compound as a building block. The resulting peptide demonstrated enhanced stability and bioactivity compared to traditional peptides lacking D-amino acids.
Properties
Molecular Formula |
C11H21NO4S |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
BBKWPHNJSWWLBV-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCSC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.